REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:11][C:12]([NH2:14])=[O:13])[CH2:10][CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:11]([CH:7]2[CH2:10][CH2:9][CH2:8]2)[C:12](=[O:13])[NH:14][C:4](=[O:5])[CH:3]=1
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)NC(=O)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
|
CUSTOM
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Details
|
The solution was stirred at 60°-70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
white crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
ADDITION
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Details
|
50 ml of 2N NaOH was added in portions so the solution the whole time
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
white crystals were filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(NC(N1C1CCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |